6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system . Another method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide, followed by protection of the NH group with para-methoxybenzyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the halogen atoms.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, some derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound can bind to the active site of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
6-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
InChI Key |
SKYHMAWMWQOOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)Cl)Br |
Origin of Product |
United States |
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